2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine
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Overview
Description
2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 2-chloroethylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine can be compared with other thiadiazole derivatives such as:
- 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}morpholine
- 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}pyrrolidine
Uniqueness
The unique combination of the thiadiazole ring and the piperidine moiety in this compound imparts distinct chemical and biological properties. This compound exhibits a broad spectrum of biological activities and can be used as a versatile building block for the synthesis of various bioactive molecules.
Properties
Molecular Formula |
C10H17N3S2 |
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Molecular Weight |
243.4 g/mol |
IUPAC Name |
2-methyl-5-(2-piperidin-2-ylethylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H17N3S2/c1-8-12-13-10(15-8)14-7-5-9-4-2-3-6-11-9/h9,11H,2-7H2,1H3 |
InChI Key |
IZZDGKDWZITBIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCCC2CCCCN2 |
Origin of Product |
United States |
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